molecular formula C9H12N2OS2 B020494 (2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine CAS No. 110221-27-7

(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine

Cat. No.: B020494
CAS No.: 110221-27-7
M. Wt: 228.3 g/mol
InChI Key: JIKPFDXBWSSTCF-POYBYMJQSA-N
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Description

(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine is a heterocyclic compound that contains a thiazepine ring. Compounds with thiazepine rings are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of Thienyl Derivatives: Starting from a thienyl derivative, the compound can be synthesized through a series of cyclization reactions.

    Use of Amino Acids: Amino acids can be used as starting materials, undergoing cyclization to form the thiazepine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced thiazepine derivatives.

    Substitution: Substitution reactions can occur at the amino or thienyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield fully reduced thiazepine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for therapeutic applications, including as a potential drug candidate.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine involves its interaction with molecular targets and pathways. This may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to receptors, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazepine Derivatives: Compounds with similar thiazepine rings.

    Thienyl Compounds: Compounds containing the thienyl group.

Uniqueness

(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(2R,6R)-6-amino-2-thiophen-2-yl-1,4-thiazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS2/c10-6-5-14-8(4-11-9(6)12)7-2-1-3-13-7/h1-3,6,8H,4-5,10H2,(H,11,12)/t6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKPFDXBWSSTCF-POYBYMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SCC(C(=O)N1)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](SC[C@@H](C(=O)N1)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551265
Record name (2R,6R)-6-Amino-2-(thiophen-2-yl)-1,4-thiazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110221-27-7
Record name (2R,6R)-6-Amino-2-(thiophen-2-yl)-1,4-thiazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine
Reactant of Route 2
(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine
Reactant of Route 3
(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine
Reactant of Route 4
(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine
Reactant of Route 5
(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine
Reactant of Route 6
(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine

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